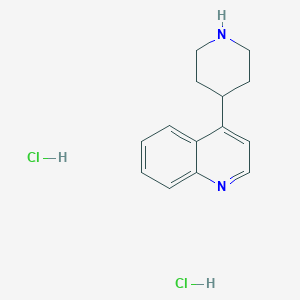

4-(Piperidin-4-yl)quinoline dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylquinoline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.2ClH/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11;;/h1-4,7,10-11,15H,5-6,8-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBVTKFNBQSDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=NC3=CC=CC=C23.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with piperidine under specific conditions. One common method includes the condensation of quinoline with piperidine in the presence of a catalyst, followed by purification to obtain the dihydrochloride salt. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The final product is usually obtained in a powdered form and requires rigorous quality control to ensure its suitability for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-yl)quinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions often involve hydrogenation in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst.

Solvents: Tetrahydrofuran, ethanol.

Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated piperidine-quinoline compounds .

Scientific Research Applications

4-(Piperidin-4-yl)quinoline dihydrochloride is a chemical compound with a molecular formula of C14H16Cl2N2 and a molecular weight of approximately 285.19 g/mol. It combines a quinoline moiety with a piperidine group and is typically used as a dihydrochloride salt to increase its solubility in aqueous solutions, making it suitable for various biological and chemical applications.

Reactivity

The reactivity of this compound is due to the quinoline and piperidine functionalities. Key reactions include nucleophilic substitution and oxidation.

Biological Activity

this compound has potential biological activities, particularly as an inhibitor in various signaling pathways. Studies involving this compound focus on its interactions with biological targets. It has demonstrated antimicrobial and anticancer activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions.

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride | Tetrahydroquinoline structure | Enhanced stability and reduced aromaticity |

| 6-(Piperidin-4-yl)quinoline hydrochloride | Piperidine at position 6 of quinoline | Potentially different biological activity |

| 4-methyl-2-(piperidin-1-yl)quinoline hydrochloride | Methyl substitution on quinoline | Altered lipophilicity affecting pharmacokinetics |

| 4-(Pyrrolidin-1-yl)quinoline dihydrochloride | Pyrrolidine instead of piperidine | Different interaction profiles due to ring structure |

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-yl)quinoline dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For instance, the ether linkage between quinoline and piperidine is crucial for its inhibitory activity on specific enzymes . The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Piperidin-4-yl)quinoline dihydrochloride with five structurally related piperidine-containing compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | CCS (Ų) [M+H]+ | Key Applications/Notes |

|---|---|---|---|---|---|

| This compound | C₁₄H₁₆N₂·2HCl | 285.21 | Quinoline core, piperidine at C4 | 149.7 | Potential kinase inhibitor scaffold |

| 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride | C₁₃H₁₇ClN₄ | 264.76 | Quinoxaline core, piperidine-4-amine | N/A | Antibacterial/antifungal research |

| 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride | C₉H₁₄Cl₃N₃ | 270.60 | Pyrimidine core, chloro substitution | N/A | Small-molecule scaffold for drug discovery |

| 2-(Piperidin-4-yl)aniline dihydrochloride | C₁₁H₁₈Cl₂N₂ | 249.18 | Aniline substituent, piperidine linkage | N/A | Intermediate in organic synthesis |

| 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline | C₁₈H₂₁ClN₄ | 328.84 | Dual heterocycles (piperidine, pyrrolidine) | N/A | Multitarget therapeutic agent candidate |

| 3-(4-Chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline dihydrochloride | C₂₀H₂₁Cl₂N₃O₂S | 438.37 | Sulfonamide group, chloro-substituted aryl | N/A | Kinase inhibition (e.g., JAK/STAT pathway) |

Key Observations :

- Quinoline vs.

- Substituent Effects : Chloro groups (e.g., in 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride) improve metabolic stability and lipophilicity, influencing bioavailability .

- Dihydrochloride Salts : All listed compounds are dihydrochloride salts, enhancing water solubility for in vitro assays .

Pharmacological Relevance

- Kinase Inhibition: Derivatives like 3-(4-Chlorophenylsulfonyl)-8-(piperidin-4-ylamino)quinoline dihydrochloride exhibit kinase inhibitory activity (e.g., IC₅₀ < 100 nM for JAK2), attributed to the sulfonamide group’s interaction with ATP-binding pockets .

- Antimicrobial Activity: The quinoxaline derivative 1-(Quinoxalin-2-yl)piperidin-4-amine hydrochloride shows MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

- CNS Targeting : Piperidine-aniline hybrids (e.g., 2-(Piperidin-4-yl)aniline dihydrochloride) are explored as serotonin receptor modulators due to their amine functionality and conformational flexibility .

Biological Activity

4-(Piperidin-4-yl)quinoline dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which combine a quinoline moiety with a piperidine group. This combination may confer distinct biological activities, making it a candidate for various therapeutic applications. The compound has a molecular formula of C14H16Cl2N2 and a molecular weight of approximately 285.19 g/mol, typically encountered as a dihydrochloride salt to enhance its solubility in aqueous solutions.

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly as an inhibitor in various signaling pathways and potential therapeutic applications. Below are some notable findings:

Antimalarial Activity

A study highlighted the synthesis of novel quinoline-piperidine derivatives, including this compound, which demonstrated significant antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The compounds exhibited nanomolar activity without cytotoxic effects on host cells, suggesting their potential as antimalarial agents .

Antimicrobial Properties

In vitro studies have shown that derivatives of quinoline compounds, including those with piperidine substitutions, exhibit antimicrobial activities. These compounds have been evaluated for their minimum inhibitory concentration (MIC) against various pathogens, indicating promising results against bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it was proposed that the introduction of a piperidine moiety may enhance the uptake and accumulation of the drug via pH trapping mechanisms within cellular compartments .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. A comparative analysis with similar compounds reveals how variations in structure can influence pharmacological effects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinoline dihydrochloride | Tetrahydroquinoline structure | Enhanced stability and reduced aromaticity |

| 6-(Piperidin-4-yl)quinoline hydrochloride | Piperidine at position 6 of quinoline | Potentially different biological activity |

| 4-methyl-2-(piperidin-1-yl)quinoline hydrochloride | Methyl substitution on quinoline | Altered lipophilicity affecting pharmacokinetics |

| 4-(Pyrrolidin-1-yl)quinoline dihydrochloride | Pyrrolidine instead of piperidine | Different interaction profiles due to ring structure |

This table illustrates how slight modifications can lead to significant differences in biological activity.

Case Studies

- Antimalarial Research : A series of quinoline derivatives were synthesized and tested for their antiplasmodial activity. The most active compounds showed IC50 values in the low nanomolar range against both sensitive and resistant strains of P. falciparum, indicating their potential for further development into novel antimalarial therapies .

- Antimicrobial Evaluation : The antimicrobial efficacy of various derivatives was assessed through standard microbiological techniques. Compounds demonstrated significant inhibition zones against pathogenic bacteria, with some achieving MIC values as low as 0.22 μg/mL, highlighting their potential as effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 4-(Piperidin-4-yl)quinoline dihydrochloride, and how can purity (>95%) be ensured?

Methodological Answer: Synthesis typically involves coupling piperidine derivatives with quinoline precursors. A common approach is reductive amination or nucleophilic substitution under inert atmospheres (e.g., nitrogen). For example:

- Step 1: React 4-aminopiperidine with a halogenated quinoline derivative (e.g., 4-chloroquinoline) in the presence of a palladium catalyst for cross-coupling .

- Step 2: Purify the intermediate via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) .

- Step 3: Convert the free base to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol, followed by recrystallization .

- Purity Validation: Use HPLC (C18 column, UV detection at 254 nm) and confirm ≥95% purity. Mass spectrometry (ESI-MS) and ¹H/¹³C NMR ensure structural fidelity .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Analysis:

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and salt form .

- NMR Spectroscopy: Assign peaks for the quinoline (δ 8.5–9.0 ppm, aromatic protons) and piperidine (δ 2.5–3.5 ppm, methylene groups) moieties .

- Physicochemical Properties:

Q. What standard assays are used to evaluate its in vitro biological activity?

Methodological Answer:

- Kinase Inhibition Assays: Use recombinant PDGFRβ (or other tyrosine kinases) in a radiometric assay with [γ-³²P]ATP. Measure IC₅₀ values via dose-response curves (e.g., 0.1–100 µM) .

- Cellular Uptake: Employ fluorescence microscopy with a fluorescently tagged analog or LC-MS quantification in cell lysates .

- Control Experiments: Compare with known inhibitors (e.g., DMPQ dihydrochloride) to validate selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments): Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example:

- Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂(dppf) for cross-coupling efficiency .

- Solvent Optimization: Replace THF with acetonitrile to improve reaction kinetics .

- By-Product Analysis: Use LC-MS to identify impurities (e.g., dehalogenated quinoline derivatives) and adjust stoichiometry of reagents .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

- Assay Standardization:

- Structural Analog Comparison: Synthesize and test analogs (e.g., 4-(1-pyrrolidinyl)quinoline) to isolate the impact of the piperidine moiety .

Q. What advanced techniques elucidate the role of the piperidine moiety in receptor binding selectivity?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between the piperidine nitrogen and conserved aspartate residues in PDGFRβ’s ATP-binding pocket .

- SAR Studies: Synthesize analogs with modified piperidine rings (e.g., N-methylation, spirocyclic derivatives) and compare binding affinities .

- Crystallographic Data: Co-crystallize the compound with PDGFRβ to visualize hydrogen bonding and hydrophobic interactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Emergency Procedures:

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact: Rinse with water for 15 minutes; apply hydrocortisone cream for irritation .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal in designated hazardous waste containers .

Q. How do researchers differentiate between salt forms (e.g., dihydrochloride vs. free base) in pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.